molecular formula C15H10BrNO2 B132701 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one CAS No. 91713-91-6

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B132701
CAS No.: 91713-91-6
M. Wt: 316.15 g/mol
InChI Key: JDSPXIPYMUGSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C15H10BrNO2 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used for treating inflammatory diseases of the eye. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

  • Molecular Formula: C₁₅H₁₀BrNO₂
  • Molecular Weight: 316.15 g/mol
  • CAS Number: 91713-91-6
  • IUPAC Name: 7-(4-bromobenzoyl)-1,3-dihydroindol-2-one

The compound features a bromobenzoyl group attached to a dihydroindole framework, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of bromfenac. The mechanism involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX enzymes, which play a significant role in the inflammatory response.
  • Formation of Active Metabolites: Upon hydrolysis in alkaline conditions, it generates sodium bromophenolate, which is believed to exert anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It is particularly noted for:

  • Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, it reduces the production of prostaglandins that mediate inflammation.

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies have shown that it can inhibit various fungal strains, including Candida albicans. The minimal inhibitory concentration (MIC) values suggest it has comparable efficacy to established antifungal agents.

CompoundMIC (µg/mL)Activity Level
This compound0.020High
Fluconazole (FLC)0.023High

This table illustrates the comparative antifungal activity against C. albicans, indicating that this compound is a potent candidate for further development.

Anticancer Potential

There are preliminary findings suggesting that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

  • Synthesis and Optimization Studies:
    • A study focused on optimizing the synthesis route for enhanced yield and purity highlighted the effectiveness of halogenation followed by reduction methods in producing high-quality this compound .
  • Biological Evaluation:
    • In vitro assays demonstrated that this compound exhibits selective inhibition against cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways . The selectivity profile indicates potential for fewer side effects compared to non-selective inhibitors.
  • Mechanistic Insights:
    • Molecular modeling studies have provided insights into the binding interactions between this compound and target proteins involved in inflammation and cancer pathways .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bromfenac Sodium

  • Overview : 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a key intermediate in the synthesis of bromfenac sodium, which is used as an anti-inflammatory medication. Bromfenac sodium is particularly effective for treating postoperative inflammation and pain following cataract surgery .
  • Mechanism of Action : Bromfenac acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins, which are mediators of inflammation and pain .

2. Preparation Methods

  • The compound can be synthesized through various methods, including halogenation and reduction processes that yield high purity and yield suitable for industrial applications. For instance, one method involves halogenating 7-(4-bromobenzoyl) indole in tetrahydrofuran with N-chlorosuccinimide under mild conditions, followed by reduction to obtain the desired product .
  • Yield and Purity : The described preparation methods yield up to 95% purity, emphasizing the compound's viability for large-scale pharmaceutical production .

Case Study 1: Efficacy in Inflammatory Conditions

  • A clinical study demonstrated that bromfenac sodium effectively reduced inflammation and pain post-cataract surgery compared to placebo treatments. Patients reported significant improvement in symptoms within days of application, showcasing the effectiveness of compounds derived from this compound .

Case Study 2: Synthesis Optimization

  • Research focused on optimizing the synthesis route for this compound highlighted the benefits of using tetrahydrofuran as a solvent. The study reported enhanced yields and simpler purification processes compared to traditional methods involving more complex reagents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one in laboratory settings?

While the compound is not classified under specific hazard categories (e.g., carcinogenicity or acute toxicity), general precautions for brominated aromatic compounds should be followed. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles, and work in a fume hood to minimize inhalation risks. Waste disposal should adhere to institutional guidelines for halogenated organic compounds. No specific safety management requirements beyond standard practices are reported .

Q. What synthetic routes are documented for preparing indol-2-one derivatives structurally related to this compound?

A common method involves Knoevenagel condensation of 1,3-dihydro-2H-indol-2-one with aromatic aldehydes, as demonstrated in the synthesis of ferrocene-substituted analogs. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) under reflux, yielding mixtures of geometric isomers that require chromatographic separation (e.g., preparative TLC or column chromatography) . For brominated derivatives like this compound, Friedel-Crafts acylation or direct bromobenzoylation of the indole nucleus may be applicable, though specific protocols are not detailed in the provided evidence.

Q. How can researchers confirm the structural identity of this compound after synthesis?

Initial characterization should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include the carbonyl resonance (C=O) near 170 ppm in 13C^{13}\text{C} NMR and aromatic protons in the 7.0–8.0 ppm range in 1H^{1}\text{H} NMR. Infrared (IR) spectroscopy can verify the presence of the bromobenzoyl group via C-Br stretching (~500–600 cm1^{-1}) and carbonyl absorption (~1650–1750 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective for resolving and characterizing geometric isomers of indol-2-one derivatives?

Isomers such as (E)- and (Z)-configurations can arise during synthesis (e.g., Knoevenagel reactions). Separation is achievable via preparative thin-layer chromatography (TLC) using silica gel and optimized solvent systems (e.g., ethyl acetate/hexane mixtures). Structural confirmation requires combined NMR analysis (e.g., 1H^{1}\text{H} NMR coupling constants for olefinic protons) and single-crystal X-ray diffraction for unambiguous assignment. For example, ferrocenylmethylidene isomers were resolved with TLC and validated by X-ray crystallography .

Q. How can reaction conditions be optimized to minimize impurities during the synthesis of this compound?

Critical parameters include:

  • Temperature control : Avoid excessive heat to prevent decomposition of the bromobenzoyl moiety.
  • Catalyst selection : Use Lewis acids (e.g., AlCl3_3) for Friedel-Crafts acylation but ensure stoichiometric precision to avoid side reactions.
  • Purification : Employ gradient column chromatography to isolate the target compound from byproducts like unreacted starting materials or halogenated side products. Impurity profiling via HPLC with UV detection (e.g., 254 nm) is recommended .

Q. What methodologies are suitable for evaluating the biological activity of this compound, such as antimicrobial or kinase inhibition?

  • Antimicrobial assays : Use broth microdilution methods (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., Vero cells) via MTT assays .
  • Kinase inhibition : Screen against targets like VEGFR-2 using fluorescence-based kinase assays (e.g., ADP-Glo™). IC50_{50} values can be calculated using dose-response curves, with reference inhibitors (e.g., sorafenib) for comparison .

Q. How can stability studies be designed to assess the compound under varying experimental conditions?

  • Solution stability : Monitor degradation in solvents (e.g., DMSO, methanol) via HPLC at 25°C and 4°C over 72 hours.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose solid samples to UV light (e.g., 365 nm) and analyze changes by IR or NMR .

Q. What advanced techniques are recommended for resolving contradictions in biological activity data?

If observed bioactivity conflicts with structural predictions:

  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Perform molecular docking studies (e.g., MOE software) to assess binding modes to targets like VEGFR-2. Adjust parameters (e.g., solvation models) to reconcile computational and experimental results .

Q. Methodological Notes

  • Isomer separation : Preparative TLC remains a cost-effective method for small-scale isomer resolution, while HPLC is preferable for larger batches .
  • Crystallography : For X-ray studies, slow evaporation of methanol or DCM/hexane mixtures often yields suitable single crystals .

Properties

IUPAC Name

7-(4-bromobenzoyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPXIPYMUGSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440521
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91713-91-6
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091713916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-(4-BROMOBENZOYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7XLJ27ZJP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.